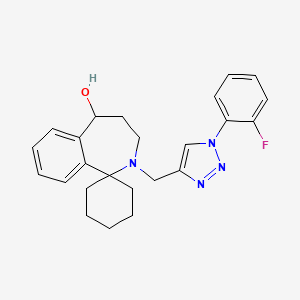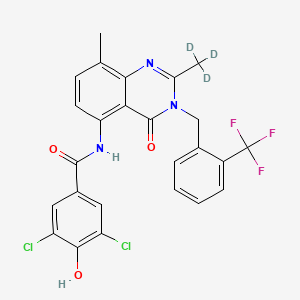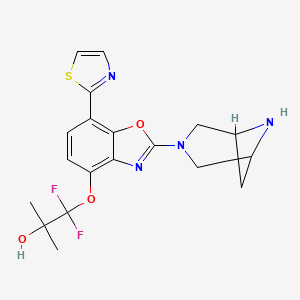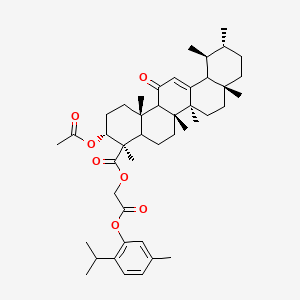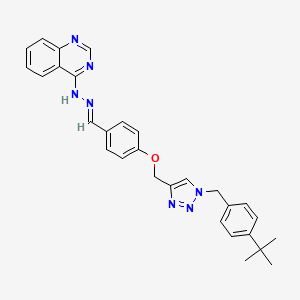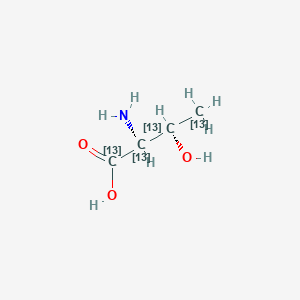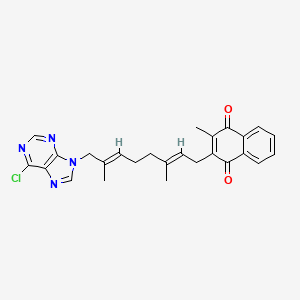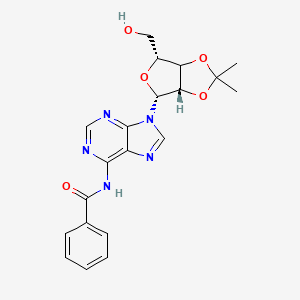
N6-benzoyl-2',3'-isopropylidene adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-benzoyl-2’,3’-isopropylidene adenosine is a synthetic analog of adenosine, a nucleoside that plays a crucial role in various biological processesAdenosine analogs, including N6-benzoyl-2’,3’-isopropylidene adenosine, are often studied for their ability to act as smooth muscle vasodilators and their potential to inhibit cancer progression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N6-benzoyl-2’,3’-isopropylidene adenosine typically involves the protection of the hydroxyl groups of adenosine followed by benzoylation at the N6 position. The isopropylidene group is introduced to protect the 2’ and 3’ hydroxyl groups. The general synthetic route can be summarized as follows:
Protection of Hydroxyl Groups: Adenosine is treated with acetone and an acid catalyst to form the 2’,3’-isopropylidene derivative.
Industrial Production Methods
While specific industrial production methods for N6-benzoyl-2’,3’-isopropylidene adenosine are not widely documented, the general principles of large-scale nucleoside synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable protection and deprotection strategies, and employing efficient purification techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N6-benzoyl-2’,3’-isopropylidene adenosine can undergo various chemical reactions, including:
Hydrolysis: The isopropylidene group can be hydrolyzed under acidic conditions to yield the corresponding diol.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Substitution: The benzoyl group can be replaced by other acyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) are commonly used to hydrolyze the isopropylidene group.
Benzoylation: Benzoyl chloride and a base (e.g., pyridine) are used for the benzoylation step.
Major Products
Hydrolysis: Removal of the isopropylidene group yields the corresponding diol.
Substitution: Replacement of the benzoyl group can yield various N6-acylated derivatives.
Applications De Recherche Scientifique
N6-benzoyl-2’,3’-isopropylidene adenosine has several scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their reactivity.
Biology: Investigated for its effects on cellular processes, including its role as a smooth muscle vasodilator.
Medicine: Explored for its potential to inhibit cancer progression and its use in developing anticancer drugs
Mécanisme D'action
The mechanism of action of N6-benzoyl-2’,3’-isopropylidene adenosine involves its interaction with adenosine receptors and other molecular targets. As an adenosine analog, it can mimic the effects of adenosine, leading to vasodilation and inhibition of cancer cell proliferation. The compound’s benzoyl and isopropylidene groups may enhance its stability and bioavailability, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Uniqueness
N6-benzoyl-2’,3’-isopropylidene adenosine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The benzoyl group at the N6 position and the isopropylidene protection of the 2’ and 3’ hydroxyl groups differentiate it from other adenosine analogs, potentially enhancing its stability and activity in biological systems .
Propriétés
Formule moléculaire |
C20H21N5O5 |
|---|---|
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
N-[9-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C20H21N5O5/c1-20(2)29-14-12(8-26)28-19(15(14)30-20)25-10-23-13-16(21-9-22-17(13)25)24-18(27)11-6-4-3-5-7-11/h3-7,9-10,12,14-15,19,26H,8H2,1-2H3,(H,21,22,24,27)/t12-,14?,15+,19-/m1/s1 |
Clé InChI |
LJKIYWGWKVYJHS-CCWODGMESA-N |
SMILES isomérique |
CC1(O[C@@H]2[C@@H](O[C@@H](C2O1)CO)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)C |
SMILES canonique |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


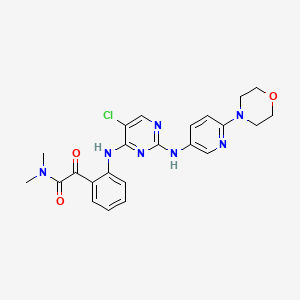

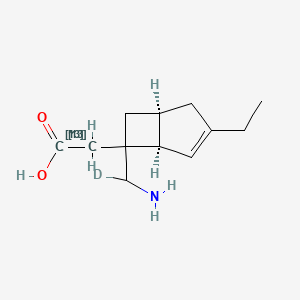
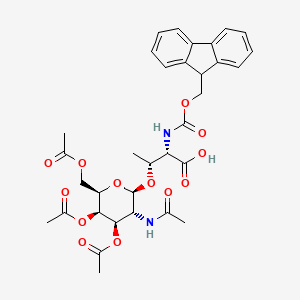
![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B15138770.png)
